N-(3,4-dichlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
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Description
N-(3,4-dichlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H15Cl2N5O2S2 and its molecular weight is 480.38. The purity is usually 95%.
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Scientific Research Applications
Synthetic Routes and Derivatives
A study presented a novel synthetic route to 1,3,4-oxadiazole derivatives, which exhibited potent α-glucosidase inhibitory potential, indicating their potential application in diabetes research (Iftikhar et al., 2019). This suggests that similar synthetic strategies could be applied to the synthesis of N-(3,4-dichlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide derivatives for potential biological applications.
Anticancer Activity
Another study focused on the synthesis and biological evaluation of thiazole derivatives as anticancer agents, highlighting the importance of structural modifications to enhance anticancer activity (Evren et al., 2019). This implies that derivatives of this compound could be explored for their anticancer properties.
Antimicrobial Activity
Research on thiazolidinone derivatives as potential antimicrobial agents indicates the broad applicability of such compounds in combating microbial infections (Baviskar et al., 2013). This suggests a potential research application for this compound in antimicrobial studies.
Photovoltaic Efficiency and Ligand-Protein Interactions
A study on benzothiazolinone acetamide analogs for their photovoltaic efficiency and ligand-protein interactions suggests the potential application of similar compounds in renewable energy research and drug discovery (Mary et al., 2020). This indicates possible research avenues for this compound in energy and pharmacological fields.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N5O2S2/c1-25-16(9-26-14-4-2-3-5-15(14)30-19(26)28)23-24-18(25)29-10-17(27)22-11-6-7-12(20)13(21)8-11/h2-8H,9-10H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAGFAXAOWDRNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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